methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate
Description
Structural Significance of Chiral Centers in (2R,3S) Configuration
The molecule contains two chiral centers at carbons 2 and 3, designated as (2R,3S) using the Cahn–Ingold–Prelog priority rules. These centers dictate the spatial arrangement of substituents, profoundly influencing the compound’s stereochemical identity and interactions.
- Carbon 2 (R-configuration) : The hydroxyl (-OH) and methyl ester (-COOCH₃) groups occupy distinct positions around this center. The R-configuration indicates a clockwise priority order when the lowest-priority group (hydrogen) is oriented away from the viewer. This arrangement impacts hydrogen-bonding potential and solubility.
- Carbon 3 (S-configuration) : Here, the Boc-protected amino group (-NHBoc) and 2-nitrophenyl substituent create a sterically crowded environment. The S-configuration reflects a counterclockwise priority sequence, which may influence diastereoselectivity in subsequent reactions.
The (2R,3S) configuration ensures enantiomeric distinctness, critical for applications requiring chiral precision, such as asymmetric catalysis or pharmaceutical intermediates. For instance, analogous configurations in propoxyphene derivatives exhibit divergent biological activities depending on stereochemistry.
| Chiral Center | Configuration | Priority Order (High to Low) | Stereochemical Implications |
|---|---|---|---|
| C2 | R | -OH > -COOCH₃ > -CH(NHBoc)C₆H₃(NO₂) > -H | Dictates hydrogen-bonding networks and solubility |
| C3 | S | -NHBoc > -C₆H₃(NO₂) > -CH(OH)COOCH₃ > -H | Influences steric accessibility and reaction pathways |
Role of tert-Butoxycarbonyl (Boc) Protection in Amino Acid Derivatives
The Boc group [(tert-butoxy)carbonyl] serves as a temporary protective moiety for the amino (-NH₂) functionality, preventing unwanted side reactions during synthesis.
- Protection Mechanism : The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. It shields the amine by forming a stable carbamate, which is resistant to nucleophilic and electrophilic attacks.
- Deprotection : Acidic conditions (e.g., HCl in dioxane) cleave the Boc group, regenerating the free amine without disrupting adjacent functional groups like the ester or nitro moiety.
The Boc group’s steric bulk also modulates molecular conformation. For example, in amino acid derivatives, it enforces specific torsional angles that favor or disallow certain reaction pathways. This steric guidance is evident in the synthesis of peptides, where Boc protection ensures regioselective coupling.
| Feature | Impact on Reactivity | Example Application |
|---|---|---|
| Steric shielding | Reduces undesired nucleophilic attacks | Peptide bond formation |
| Acid-labile stability | Enables selective deprotection | Multi-step synthesis |
| Conformational rigidity | Directs stereochemical outcomes | Asymmetric catalysis |
Electronic and Steric Effects of the 2-Nitrophenyl Substituent
The 2-nitrophenyl group introduces pronounced electronic and steric effects due to its ortho-substituted nitro (-NO₂) moiety.
Electronic Effects :
Steric Effects :
| Effect Type | Consequence | Synthetic Utility |
|---|---|---|
| Electron withdrawal | Stabilizes negative charges | Facilitates nucleophilic aromatic substitution |
| Steric blockade | Shields reactive positions | Enhances regioselectivity in coupling reactions |
Properties
Molecular Formula |
C15H20N2O7 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
methyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(12(18)13(19)23-4)9-7-5-6-8-10(9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)/t11-,12+/m0/s1 |
InChI Key |
OLTBWXWRBXGQNX-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1[N+](=O)[O-])[C@H](C(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1[N+](=O)[O-])C(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate typically involves multiple steps, including the protection of amino groups, esterification, and nitration. A common synthetic route may involve:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid.
Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amino derivative.
Substitution: Formation of the free amino acid.
Scientific Research Applications
Methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group can influence its reactivity and interactions with enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the hydroxyl group can form hydrogen bonds, affecting the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Table 1: Substituent-Based Comparisons
Key Observations :
- Electron-withdrawing groups (e.g., nitro, iodo) enhance electrophilicity, facilitating nucleophilic substitutions or reductions. The 2-nitrophenyl group in the target compound is more reactive toward reduction than methoxy or thienyl substituents .
- Steric effects : Bulky substituents (e.g., 4-iodo in ) lower synthetic yields due to steric hindrance during coupling reactions.
Ester Group and Backbone Modifications
Table 2: Ester and Backbone Comparisons
Key Observations :
Stereochemical and Configurational Differences
Table 3: Stereochemical Comparisons
Q & A
Q. Basic
- NMR Spectroscopy :
- ¹H NMR identifies protons adjacent to stereocenters (e.g., hydroxy and nitro groups). Splitting patterns of the 2-nitrophenyl protons can confirm substitution .
- ¹³C NMR verifies carbonyl groups (Boc, ester) and nitro-substituted aromatic carbons .
- IR Spectroscopy : Confirms Boc (C=O stretch ~1680–1720 cm⁻¹) and hydroxyl (broad ~3200–3500 cm⁻¹) groups .
- X-ray Crystallography : Used for absolute stereochemical assignment in related carbamate derivatives .
How can researchers resolve contradictions in NMR data when assigning the stereochemistry of the hydroxyl and tert-butoxycarbonylamino groups?
Q. Advanced
- 2D NMR Techniques :
- NOESY/ROESY : Detects spatial proximity between protons (e.g., hydroxy proton and adjacent CH groups) to confirm relative configuration .
- HSQC/HMBC : Correlates carbons with protons to assign coupling networks .
- Comparative Analysis : Cross-reference chemical shifts with literature data for structurally similar compounds (e.g., tert-butyl (2R,3S)-2-hydroxy derivatives) .
- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts for proposed stereoisomers .
What are the challenges in achieving high enantiomeric excess during the synthesis of this compound, and how can reaction conditions be optimized?
Q. Advanced
- Racemization Risks : The hydroxyl and amino groups may undergo epimerization under acidic/basic conditions. Mitigation strategies include:
- Low-Temperature Reactions : Conduct coupling steps at 0–25°C to minimize kinetic resolution .
- Chiral Catalysts : Use organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) for asymmetric induction .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing transition states .
What purification methods are recommended for this compound, especially considering its polarity and nitro group?
Q. Basic
- Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (10–50%) effectively separates polar intermediates .
- Recrystallization : Use tert-butyl methyl ether/hexane mixtures to isolate crystalline products .
- HPLC : Reverse-phase C18 columns with acetonitrile/water resolve diastereomers or nitro-group derivatives .
How does the presence of the 2-nitrophenyl group influence the compound's reactivity in subsequent synthetic transformations?
Q. Advanced
- Electron-Withdrawing Effects : The nitro group deactivates the aromatic ring, directing electrophilic substitutions to meta positions.
- Reduction Sensitivity : Catalytic hydrogenation (Pd/C, H₂) or NaBH₄ may reduce the nitro group to an amine, requiring careful monitoring .
- Steric Hindrance : Ortho-substitution limits access to reactive sites, impacting coupling reactions (e.g., Suzuki-Miyaura) .
What are the critical parameters to monitor during the hydrolysis of the methyl ester group in downstream applications?
Q. Basic
- pH Control : Use mild bases (e.g., LiOH) to avoid Boc deprotection. Excess base or prolonged reaction times risk saponification of the ester .
- Temperature : Hydrolysis at 0–25°C minimizes side reactions .
- Byproduct Analysis : Monitor via TLC or LC-MS for carboxylic acid formation .
How can computational chemistry tools aid in predicting the stability and conformation of this compound under different experimental conditions?
Q. Advanced
- Molecular Dynamics (MD) : Simulate solvent effects on conformation (e.g., tert-butyl group rotation) .
- DFT Calculations : Predict thermodynamic stability of stereoisomers and transition states for epimerization .
- QSPR Models : Correlate structural descriptors (e.g., logP, dipole moment) with experimental solubility/stability .
What are the documented stability issues for this compound, and how should it be stored to prevent degradation?
Q. Basic
- Moisture Sensitivity : The Boc group hydrolyzes under acidic/humid conditions. Store desiccated at –20°C .
- Light Sensitivity : The nitro group may photodegrade; use amber vials and inert atmospheres .
In the context of peptide synthesis, how does this compound serve as a building block, and what strategies are employed to remove the tert-butoxycarbonyl (Boc) protecting group without affecting other functionalities?
Q. Advanced
- Boc Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v) for 30–60 minutes. Quench with cold ether to precipitate the free amine .
- Selectivity Considerations : The methyl ester and nitro group remain intact under these conditions. Verify via ¹H NMR (disappearance of Boc tert-butyl signal at ~1.4 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
